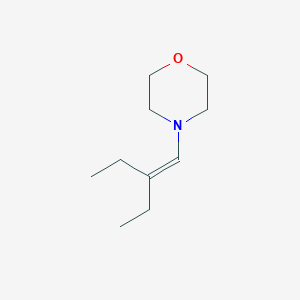
N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a chemical compound with the molecular formula C17H23BrN2O3 It is known for its unique structure, which includes a furan ring substituted with a nitrophenyl group and an ethanaminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide typically involves the reaction of N,N-diethylaminoethanol with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide
- N,N-Diethyl-N-((5-nitro-2-furyl)methyl)ethanaminium bromide
- N,N,N-Trimethyl (5-(2-nitrophenyl)-2-furyl)methanaminium bromide
Uniqueness
N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is unique due to the specific positioning of the nitrophenyl group on the furan ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
76220-75-2 |
|---|---|
Formule moléculaire |
C17H23BrN2O3 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
triethyl-[[5-(3-nitrophenyl)furan-2-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-10-11-17(22-16)14-8-7-9-15(12-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BNAUPDYGHLPQIC-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
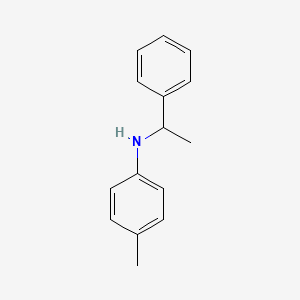
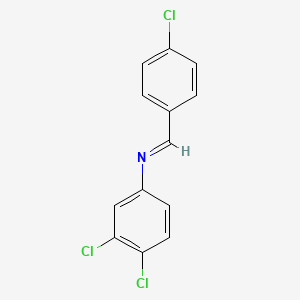


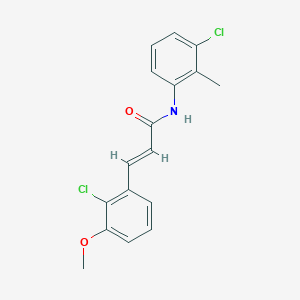
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
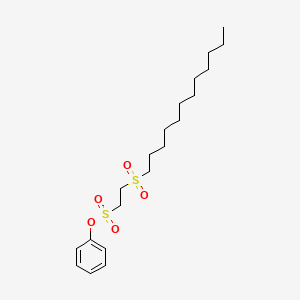


![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)
